9-Cycloheptyl-3,9-dihydro-6h-purin-6-one
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Overview
Description
9-Cycloheptyl-1H-purin-6(9H)-one: is a purine derivative, a class of compounds known for their significant roles in biological systems. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. This compound features a cycloheptyl group attached to the purine ring, potentially altering its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cycloheptyl-1H-purin-6(9H)-one typically involves the introduction of a cycloheptyl group to a purine precursor. This can be achieved through various organic synthesis techniques, such as:
Alkylation: Using cycloheptyl halides in the presence of a base to alkylate the purine ring.
Cyclization: Forming the cycloheptyl ring through intramolecular reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale manufacturing, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the purine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated purines, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry:
Synthesis of Nucleotides: As a purine derivative, it can be used in the synthesis of nucleotide analogs for research purposes.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with purine substrates.
Cell Signaling: Studying its role in cellular signaling pathways.
Medicine:
Drug Development: Exploring its potential as a therapeutic agent for diseases involving purine metabolism.
Antiviral/Anticancer Research: Investigating its efficacy against viral infections or cancer cells.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 9-Cycloheptyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can:
Bind to Enzymes: Inhibit or activate enzymes involved in purine metabolism.
Interact with Receptors: Modulate receptor activity in cell signaling pathways.
Incorporate into DNA/RNA: Affect nucleic acid synthesis and function.
Comparison with Similar Compounds
Adenine: A fundamental purine base in DNA and RNA.
Guanine: Another essential purine base in nucleic acids.
Caffeine: A well-known purine derivative with stimulant properties.
Uniqueness: 9-Cycloheptyl-1H-purin-6(9H)-one’s uniqueness lies in its cycloheptyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. This structural modification can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
6961-61-1 |
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Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
9-cycloheptyl-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17) |
InChI Key |
ZDXSNXLNKQFZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
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